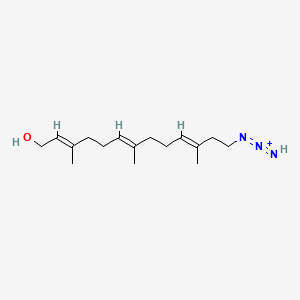

Farnesyl Alcohol Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Farnesyl Alcohol Azide is a biochemical that acts as a replacement for endogenously-produced farnesyl alcohol. It becomes attached to proteins through normal biological processes in cells or animals . The terminal azide group can then be used in simple chemical linking reactions, known as click chemistry, to readily tag farnesylated proteins for subsequent analysis .

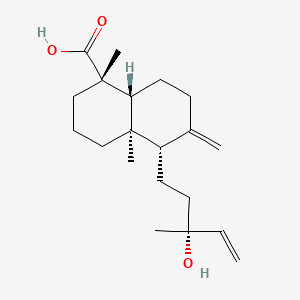

Molecular Structure Analysis

The molecular formula of Farnesyl Alcohol Azide is C15H25N3O . The InChi Code is InChI=1S/C15H25N3O/c1-13(6-4-8-14(2)10-11-19)7-5-9-15(3)12-17-18-16/h6,9-10,19H,4-5,7-8,11-12H2,1-3H3/b13-6+,14-10+,15-9+ .Chemical Reactions Analysis

Farnesyl Alcohol Azide acts as a replacement for endogenously-produced farnesyl alcohol and becomes attached to proteins through normal biological processes in cells or animals . The terminal azide group can then be used in simple chemical linking reactions, known as click chemistry, to readily tag farnesylated proteins for subsequent analysis .Physical And Chemical Properties Analysis

Farnesyl Alcohol Azide is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (30 mg/ml). It has limited solubility in Ethanol:PBS (pH 7.2) (1:3) at 0.25 mg/ml .Scientific Research Applications

Detection and Proteomics of Farnesylated Proteins

Farnesyl Alcohol Azide is used in a proteomics strategy known as the tagging-via-substrate (TAS) approach for the detection and proteomic analysis of farnesylated proteins . This technology involves the metabolic incorporation of a synthetic azido-farnesyl analog and chemoselective derivatization of azido-farnesyl-modified proteins .

Promoting Membrane Association

Azido-farnesylated proteins, which include Farnesyl Alcohol Azide, maintain the properties of protein farnesylation, including promoting membrane association . This is crucial for the proper functioning of many proteins.

Activation of Mitogen-Activated Protein Kinase Kinase

Farnesyl Alcohol Azide is involved in the activation of the Ras-dependent mitogen-activated protein kinase kinase . This is a key process in the regulation of cell growth and differentiation.

Inhibition of Lovastatin-Induced Apoptosis

Farnesyl Alcohol Azide plays a role in inhibiting lovastatin-induced apoptosis . This suggests potential applications in the field of cancer research, where controlling apoptosis is a major focus.

Protein Prenylation

Farnesyl Alcohol Azide is involved in protein prenylation, a post-translational modification involving the covalent attachment of a farnesyl or a geranylgeranyl isoprenoid . This modification is important for protein-protein binding through specialized prenyl-binding domains .

Click Chemistry

The terminal azide group of Farnesyl Alcohol Azide can be used in simple chemical linking reactions, known as click chemistry, to readily tag farnesylated proteins for subsequent analysis . This has wide applications in the field of biochemistry for the study of protein function and interactions.

Mechanism of Action

Target of Action

Farnesyl Alcohol Azide primarily targets proteins in cells or animals . It acts as a replacement for endogenously-produced farnesyl alcohol and becomes attached to these proteins through normal biological processes .

Mode of Action

Farnesyl Alcohol Azide interacts with its protein targets by becoming attached to them . This attachment is facilitated by the terminal azide group of the compound, which can be used in simple chemical linking reactions, known as ‘click chemistry’, to readily tag farnesylated proteins for subsequent analysis .

Biochemical Pathways

The biochemical pathway involved in the action of Farnesyl Alcohol Azide is the process of protein farnesylation . This is a posttranslational modification involving the covalent attachment of a 15-carbon farnesyl isoprenoid through a thioether bond to a cysteine residue near the C terminus of proteins in a conserved farnesylation motif .

Pharmacokinetics

The pharmacokinetics of Farnesyl Alcohol Azide involve its metabolic incorporation into proteins via a synthetic azido-farnesyl analog and chemoselective derivatization of azido-farnesyl-modified proteins . This process is facilitated by an elegant version of the Staudinger reaction, using a biotinylated phosphine capture reagent .

Result of Action

The result of Farnesyl Alcohol Azide’s action is the tagging of farnesylated proteins for subsequent analysis . This allows for the global profiling of farnesylated proteins by enriching farnesylated proteins and reducing the complexity of the farnesylation subproteome .

Action Environment

The action of Farnesyl Alcohol Azide is influenced by the biological environment within cells or animals . The compound’s action, efficacy, and stability are all dependent on the normal biological processes within these environments .

properties

IUPAC Name |

[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGRTWLGJGRRB-MWSMLYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N3O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Farnesyl Alcohol Azide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.